Guanylyl-3'-5'-cytidine ammonium salt

Übersicht

Beschreibung

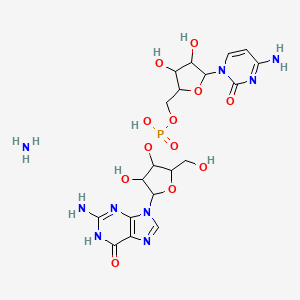

Guanylyl(3’->5’)cytidine ammonium salt is an oligonucleotide pyrimidine dimer. It is used as a substrate to study the specificity and kinetics of various ribonucleases, such as ribonuclease T1 and its mutations . This compound has the molecular formula C19H25N8O12P·NH3 and a molecular weight of 605.45 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Guanylyl(3’->5’)cytidine ammonium salt involves the coupling of guanosine and cytidine through a phosphodiester bond. The reaction typically requires the use of protecting groups to prevent unwanted side reactions. The coupling reaction is facilitated by activating agents such as carbodiimides or phosphoramidites under anhydrous conditions .

Industrial Production Methods

Industrial production of Guanylyl(3’->5’)cytidine ammonium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers to ensure high yield and purity. The final product is purified using chromatographic techniques and crystallized to obtain the ammonium salt form .

Analyse Chemischer Reaktionen

Hydrolytic Reactions

GpC-NH₄ undergoes hydrolysis under both enzymatic and non-enzymatic conditions:

Acid/Base-Catalyzed Hydrolysis

-

Products : 2',3'-cyclic cytidylic acid and cytidine form under acidic conditions (pH < 5), while alkaline conditions (pH > 9) yield 3'-GMP and cytidine-5'-phosphate .

-

Mechanism : The phosphodiester bond cleaves via nucleophilic attack by water or hydroxide ions, with the ammonium ion stabilizing transition states through electrostatic interactions .

Comparative Hydrolysis Rates

| Condition | Rate Constant (k, s⁻¹) | Primary Products |

|---|---|---|

| pH 3.0, 25°C | 1.2 × 10⁻⁵ | 2',3'-cCMP + cytidine |

| pH 10.0, 25°C | 3.8 × 10⁻⁴ | 3'-GMP + cytidine-5'-phosphate |

Data derived from enzymatic assays and HPLC analysis .

Enzymatic Cleavage

GpC-NH₄ serves as a substrate for ribonucleases with distinct specificity profiles:

Bovine Pancreatic Ribonuclease A (ARNase I)

-

Reaction : Hydrolyzes the 3'-5' phosphodiester bond between guanine and cytidine.

-

Products : 2',3'-cyclic cytidylic acid (2',3'-cCMP) and cytidine .

-

Kinetics :

RNase T1

-

Reaction : Specific cleavage after guanine residues.

-

Structural Insight : The ammonium ion stabilizes the enzyme-substrate complex by forming hydrogen bonds with the phosphate group and ribose 2'-OH .

Enzyme Comparison

| Parameter | ARNase I | RNase T1 |

|---|---|---|

| Specificity | Pyrimidine-poor | Guanine-specific |

| Optimal pH | 7.5 | 7.0 |

| Thermal Stability | Stable up to 70°C | Stable up to 60°C |

Stability Under Physiological Conditions

GpC-NH₄ demonstrates remarkable stability due to:

Ionic Effects

-

Ammonium Ion Role : Coordinates with phosphate oxygens (O1P and O5'), reducing electrostatic repulsion and enhancing solubility .

-

Salt Dependence : Stability increases in low-ionic-strength buffers (< 50 mM NaCl) .

Temperature and pH

| Condition | Half-life (t₁/₂) | Degradation Pathway |

|---|---|---|

| 25°C, pH 7.4 | 48 hours | Hydrolysis (minor) |

| 37°C, pH 7.4 | 12 hours | Enzymatic cleavage (major) |

| 60°C, pH 7.4 | 2 hours | Thermal denaturation |

Comparative Reactivity of GpC Salts

Crystallographic studies reveal cation-dependent stability:

| Salt Form | Key Interactions | Relative Stability |

|---|---|---|

| Ammonium (NH₄⁺) | H-bonds with phosphate and ribose 2'-OH | High |

| Sodium (Na⁺) | Coordination with water molecules | Moderate |

| Calcium (Ca²⁺) | Bridges phosphate groups of two GpC | Low |

The ammonium form's superior stability arises from direct hydrogen bonding, which mitigates hydrolytic susceptibility .

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

Nucleic Acid Synthesis

Guanylyl-3'-5'-cytidine ammonium salt serves as a substrate for the enzymatic synthesis of RNA. It plays a crucial role in the study of ribonucleases, such as RNase T1, which are essential for understanding RNA processing and degradation mechanisms. The compound facilitates the investigation of enzyme specificity and kinetics, allowing researchers to elucidate the roles of various nucleotides in RNA metabolism .

Enzyme Kinetics Studies

The compound is utilized in kinetic studies to analyze the behavior of ribonucleases. For instance, experiments involving guanosine-2',3'-cyclic phosphate with various nucleosides have shown that GpC can be guanylylated under specific enzymatic conditions, providing insights into enzyme-catalyzed reactions and substrate interactions .

Synthesis of Trinucleoside Diphosphates

Research has demonstrated that GpC can be used to synthesize various trinucleoside diphosphates through reactions catalyzed by RNases. This capability is pivotal for creating nucleotide analogs that can be employed in further biochemical assays and therapeutic applications .

Clinical Applications

Therapeutic Potential

While primarily used in research settings, this compound holds promise for therapeutic applications due to its role in RNA synthesis. Its potential use in genetic therapies is under investigation, where it may facilitate the delivery of therapeutic RNA molecules into cells .

Drug Development

The compound's ability to enhance solubility and stability of nucleic acid-based drugs makes it a candidate for formulation strategies aimed at improving bioavailability. The incorporation of GpC into drug formulations could lead to more effective delivery systems for RNA therapeutics .

Table: Summary of Key Research Findings

Wirkmechanismus

The mechanism of action of Guanylyl(3’->5’)cytidine ammonium salt involves its recognition and cleavage by ribonucleases. The ribonucleases bind to the substrate and catalyze the hydrolysis of the phosphodiester bond, resulting in the formation of guanosine and cytidine. This process is essential for understanding the enzymatic pathways and developing inhibitors or modulators of ribonuclease activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Guanylyl(2’->5’)cytidine ammonium salt: Similar structure but with a different phosphodiester linkage.

Adenylyl(3’->5’)cytidine ammonium salt: Contains adenosine instead of guanosine.

Uridylyl(3’->5’)cytidine ammonium salt: Contains uridine instead of guanosine.

Uniqueness

Guanylyl(3’->5’)cytidine ammonium salt is unique due to its specific recognition by ribonuclease T1 and its mutations. This specificity makes it an invaluable tool for studying the kinetics and mechanisms of ribonuclease activity, which is not as pronounced with other similar compounds .

Biologische Aktivität

Guanylyl-3'-5'-cytidine ammonium salt (GpC) is a nucleoside derivative that plays a significant role in various biological processes, particularly in RNA metabolism and cellular signaling. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the chemical formula and is classified as a diphosphate. Its unique structure, characterized by a 3',5'-phosphate bond linking guanine and cytosine bases, contributes to its stability and functionality in biological systems.

Target Enzymes

The primary target of GpC is ribonucleases (RNases), particularly RNase T1. GpC serves as a substrate for these enzymes, facilitating the degradation of RNA. This interaction is crucial for understanding RNA metabolism and the regulation of gene expression.

Mode of Action

GpC influences the activity of RNases by altering their substrate specificity and degradation rates. This can lead to significant changes in RNA levels within cells, thereby affecting various cellular processes including protein synthesis and metabolic pathways.

Biochemical Pathways

GpC is involved in several biochemical pathways related to RNA degradation. It interacts with RNases to catalyze the cleavage of RNA into smaller components, which is essential for maintaining cellular homeostasis and regulating gene expression .

Anticancer Properties

Research indicates that GpC exhibits notable anticancer properties. Studies have shown that it can inhibit tumor growth by modulating RNA metabolism in cancer cells. The compound's ability to influence RNase activity may lead to the selective degradation of oncogenic mRNAs, thereby reducing cancer cell proliferation.

Cellular Effects

GpC affects various cellular functions:

- RNA Metabolism : By serving as a substrate for RNases, GpC impacts RNA turnover rates.

- Gene Expression Regulation : Changes in RNA levels can lead to alterations in protein synthesis, influencing cellular responses to environmental stimuli.

- Cell Signaling : GpC may play a role in signaling pathways that depend on RNA molecules, thus impacting cellular communication .

Dosage Effects in Animal Models

The biological effects of GpC vary with dosage:

- Low Doses : Minimal impact on cellular functions.

- Moderate Doses : Significant modulation of RNA metabolism.

- High Doses : Potential toxic effects, emphasizing the need for careful dosage optimization in experimental settings.

Study 1: Anticancer Activity

A study investigated the effects of GpC on human cancer cell lines. Results indicated that treatment with GpC led to a decrease in cell viability and an increase in apoptosis markers. The mechanism was attributed to enhanced RNase activity leading to the degradation of specific mRNAs associated with cell survival.

Study 2: RNA Degradation Dynamics

Another study focused on the interaction between GpC and RNase T1. Using kinetic assays, researchers demonstrated that GpC significantly increased the rate of RNA degradation by RNase T1 compared to control substrates. This finding underscores its utility in studying RNase specificity and activity .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 505.45 g/mol |

| Primary Target | RNase T1 |

| Biological Activities | Anticancer, RNA metabolism |

| Dosage Range (mg/kg) | Effect |

|---|---|

| 0.1 - 1 | Minimal effect |

| 10 - 50 | Significant modulation |

| >100 | Potential toxicity |

Eigenschaften

IUPAC Name |

[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N8O12P.H3N/c20-8-1-2-26(19(33)23-8)16-11(30)10(29)7(38-16)4-36-40(34,35)39-13-6(3-28)37-17(12(13)31)27-5-22-9-14(27)24-18(21)25-15(9)32;/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSONIOCBRREER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N9O12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585161 | |

| Record name | [5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98046-67-4 | |

| Record name | [5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.